![molecular formula C53H36 B14229275 2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] CAS No. 827337-25-7](/img/structure/B14229275.png)
2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which is substituted at the 2 and 7 positions with 2,2-diphenylethenyl groups. The presence of these substituents imparts distinct photophysical and electrochemical properties to the molecule, making it a valuable material in organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 9,9’-spirobi[fluorene], is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., chlorine gas).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halogen, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: Used as an emitting material in organic light-emitting diodes (OLEDs) due to its high luminescence and stability.
Photovoltaics: Employed in organic photovoltaic cells as a donor material, contributing to efficient charge transport and light absorption.
Sensors: Utilized in the development of chemical sensors for detecting various analytes based on its photophysical properties.
Biological Imaging: Applied in fluorescence imaging techniques for visualizing biological processes at the cellular level.
Wirkmechanismus
The mechanism of action of 2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is primarily based on its ability to interact with light and generate excited states. Upon absorption of photons, the compound undergoes electronic transitions, leading to the emission of light (fluorescence). This property is exploited in OLEDs and imaging applications. The molecular targets and pathways involved include the interaction with specific wavelengths of light and the subsequent energy transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Another compound with similar structural features and applications in organic electronics and photonics.
9,9’-Spirobi[fluorene] Derivatives: Various derivatives of spirobi[fluorene] with different substituents at the 2 and 7 positions, exhibiting similar photophysical properties.
Uniqueness
2,7-Bis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its high luminescence efficiency, stability, and versatility in chemical modifications make it a valuable material for advanced applications in organic electronics and photonics.
Eigenschaften
CAS-Nummer |
827337-25-7 |
|---|---|
Molekularformel |
C53H36 |
Molekulargewicht |
672.8 g/mol |
IUPAC-Name |
2',7'-bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C53H36/c1-5-17-39(18-6-1)47(40-19-7-2-8-20-40)33-37-29-31-45-46-32-30-38(34-48(41-21-9-3-10-22-41)42-23-11-4-12-24-42)36-52(46)53(51(45)35-37)49-27-15-13-25-43(49)44-26-14-16-28-50(44)53/h1-36H |
InChI-Schlüssel |
XOODEUDULJJRSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)C=C(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester](/img/structure/B14229199.png)

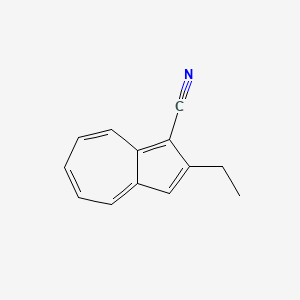
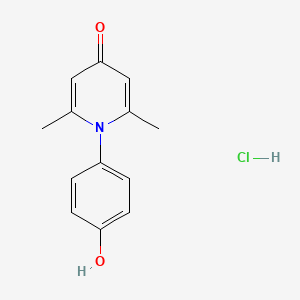
![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)

![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
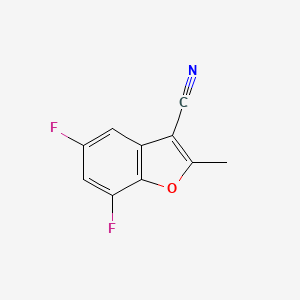
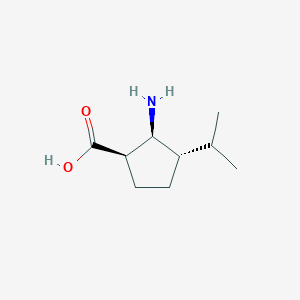
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
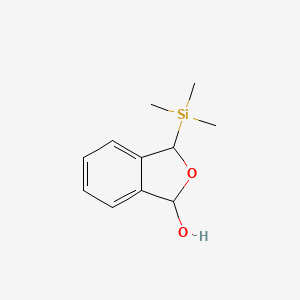
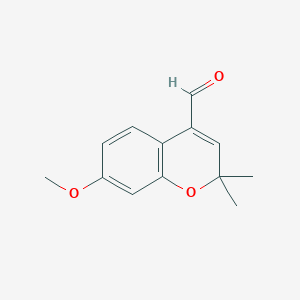
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
